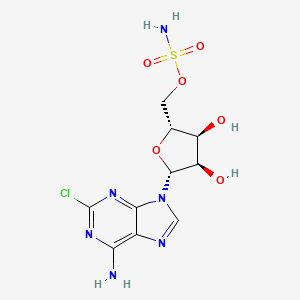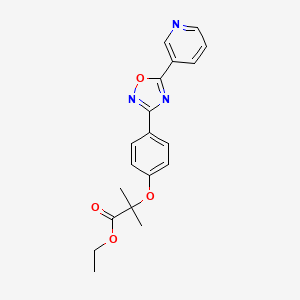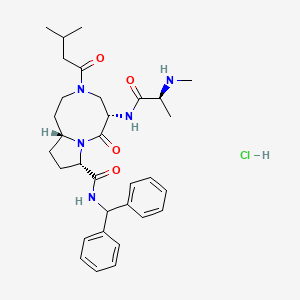
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
概要
説明
“N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” appears to be a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds with a 1,2-benzoxazol-3-yl structure123.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”. However, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described4.Molecular Structure Analysis
The molecular structure of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” is not explicitly available. However, compounds with a 1,2-benzoxazol-3-yl structure are known32.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” are not explicitly available. However, related compounds with a 1,2-benzoxazol-3-yl structure have been described32.科学的研究の応用
Cancer Treatment Research
The compound AZD4877, structurally related to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, has been identified as a potential anticancer agent. This compound functions as a kinesin spindle protein (KSP) inhibitor, exhibiting high biochemical potency and suitable pharmaceutical properties for clinical development. It induces cell cycle arrest in mitosis, leading to cellular death, and has shown notable efficacy in vivo for cancer treatment (Theoclitou et al., 2011).
Sigma-2 Receptor Probing
Benzamide analogs, akin to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been used as probes for sigma-2 receptors. These compounds are valuable in studying the receptor's role in various physiological processes. For instance, one study explored the binding affinities of radiolabeled benzamide analogs to sigma-2 receptors, providing insight into their potential applications in medical research and diagnostics (Xu et al., 2005).
Electrochemical Applications
Benzoxazole derivatives, including compounds similar to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been studied for their electrochemical properties. These studies are crucial in understanding the quantitative determination of benzoxazoles using techniques like differential puls voltammetry (DPV) and square wave voltammetry (SWV). Such research aids in developing sensitive methods for detecting these compounds in various mediums (Zeybek et al., 2009).
Alzheimer's Disease Imaging
Certain 1,3-benzoxazole derivatives have been synthesized and evaluated as potential imaging agents for Alzheimer's Disease-related amyloid plaque. This research is pivotal in developing diagnostic tools for neurodegenerative diseases. These compounds have shown binding affinities in vitro and have been tested in vivo for their ability to cross the blood-brain barrier (Hausner et al., 2009).
Safety And Hazards
There is no specific safety and hazard information available for “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”.
将来の方向性
The future directions of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” are not explicitly available. However, the design and development of new drugs with potential antimicrobial activity are needed, and the best practice to develop new molecules is modification of the structure of the existing drug molecules4.
Please note that this information is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized databases or contact a chemical expert.
特性
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)15(18)16-14-12-4-2-3-5-13(12)19-17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCQLHHUYRTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



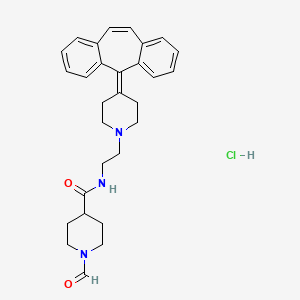
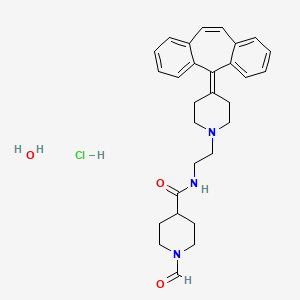
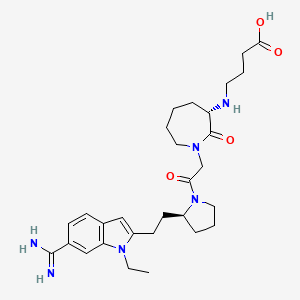
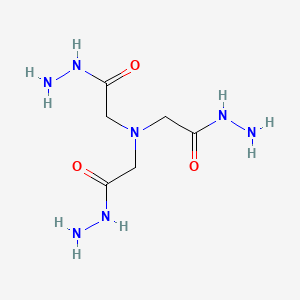
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
